molecular formula C23H21NO B13931076 2,2-dimethyl-N,4,4-triphenyloxetan-3-imine CAS No. 55470-95-6

2,2-dimethyl-N,4,4-triphenyloxetan-3-imine

Cat. No.: B13931076
CAS No.: 55470-95-6
M. Wt: 327.4 g/mol
InChI Key: UWEZKNCGUJUKMT-UHFFFAOYSA-N
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Description

2,2-dimethyl-N,4,4-triphenyloxetan-3-imine is a complex organic compound characterized by its unique oxetane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N,4,4-triphenyloxetan-3-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N,4,4-triphenyloxetan-3-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2,2-dimethyl-N,4,4-triphenyloxetan-3-imine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N,4,4-triphenyloxetan-3-imine involves its interaction with molecular targets, which may include enzymes or receptors. The compound’s effects are mediated through specific pathways, which can be studied using various biochemical and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine
  • N-(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)benzenamine

Uniqueness

2,2-dimethyl-N,4,4-triphenyloxetan-3-imine is unique due to its specific structural features, such as the oxetane ring and the presence of phenyl groups

Properties

CAS No.

55470-95-6

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

2,2-dimethyl-N,4,4-triphenyloxetan-3-imine

InChI

InChI=1S/C23H21NO/c1-22(2)21(24-20-16-10-5-11-17-20)23(25-22,18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17H,1-2H3

InChI Key

UWEZKNCGUJUKMT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC2=CC=CC=C2)C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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